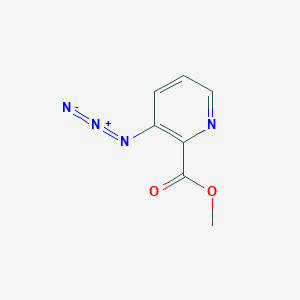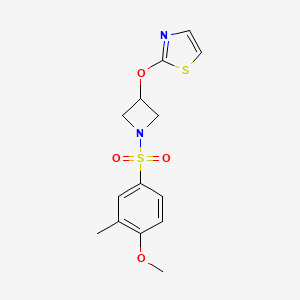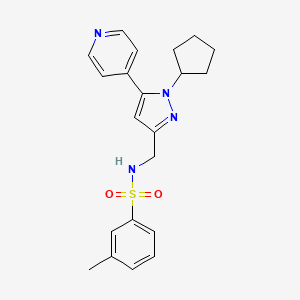
Methyl 3-azidopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-azidopyridine-2-carboxylate is an organic compound that belongs to the class of azido-substituted pyridines This compound is characterized by the presence of an azido group (-N₃) attached to the third position of the pyridine ring and a methyl ester group (-COOCH₃) at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azidopyridine-2-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of methyl 3-aminopyridine-2-carboxylate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azidopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Major Products:
Substitution Reactions: Various substituted pyridine derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Methyl 3-aminopyridine-2-carboxylate.
Scientific Research Applications
Methyl 3-azidopyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazole rings through cycloaddition reactions.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-azidopyridine-2-carboxylate is primarily related to its ability to undergo cycloaddition reactions. The azido group acts as a 1,3-dipole, which can react with dipolarophiles such as alkynes to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation.
Molecular Targets and Pathways: In biological systems, the compound can be used to label and track biomolecules, allowing researchers to study various molecular pathways and interactions. The triazole rings formed through cycloaddition reactions are stable and can be used to create bioconjugates with enhanced properties.
Comparison with Similar Compounds
Methyl 3-azidopyridine-2-carboxylate can be compared with other azido-substituted pyridines and related compounds:
Methyl 4-azidopyridine-2-carboxylate: Similar structure but with the azido group at the fourth position, leading to different reactivity and applications.
Methyl 3-azidobenzoate: An azido-substituted benzoate with similar reactivity but different aromatic ring structure.
Methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate: A thieno-fused pyridine derivative with an azido group, used in similar cycloaddition reactions but with different electronic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its ability to form stable triazole rings through cycloaddition reactions makes it a valuable compound in both chemical synthesis and biological research.
Properties
IUPAC Name |
methyl 3-azidopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)6-5(10-11-8)3-2-4-9-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYIBJOMOPQKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2682364.png)

![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)



![3-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2682372.png)


![6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2682380.png)




